Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
Overview
Description
Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an isoindoline-1,3-dione, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents and solvents is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound .
Scientific Research Applications
Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, potentially inhibiting their activity or altering their function. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4-methylphenyl)carbamoyl]formate
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
Uniqueness
Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct structure that can interact with a wide range of biological and chemical targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-[5-[(4-methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-14-3-8-17(9-4-14)25-21(27)16-7-12-19-20(13-16)23(29)26(22(19)28)18-10-5-15(6-11-18)24(30)31-2/h3-13H,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVXXCKIPDRPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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